3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate
Description
3'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate (CAS: 2109439-91-8) is a biphenyl-derived ester with a methyl group at the 3' position of the biphenyl ring and an acetate group at the 4-position of the other phenyl ring. Its molecular formula is C₁₆H₁₆O₂ (molecular weight: 240.30 g/mol), and it is commercially available at 95% purity . The compound is structurally characterized by its ester functionality, which may influence its solubility, stability, and reactivity in synthetic or biological applications.
Properties
IUPAC Name |
[4-(3-methylphenyl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-16(10-12)15-8-6-14(7-9-15)11-18-13(2)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVQCSVSGFUYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate typically involves the esterification of 3’-Methyl-[1,1’biphenyl]-4-yl)methanol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as zeolites can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester group can be hydrolyzed to yield 3’-Methyl-[1,1’biphenyl]-4-yl)methanol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid, elevated temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3’-Methyl-[1,1’biphenyl]-4-yl)methanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Nitro or halogenated derivatives of the biphenyl compound.
Scientific Research Applications
3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional arrangement of substituents on the biphenyl backbone significantly impacts chemical behavior. Key analogs include:
Key Observations :
- Crystallinity : Para-substituted analogs (e.g., 4'-methyl-4-acetate) may exhibit higher melting points due to symmetrical packing .
- Reactivity : The absence of a methyl group in [1,1'-biphenyl]-4-yl acetate simplifies synthesis but reduces hydrophobicity, impacting membrane permeability in biological systems .
Functional Group Variants
Modifications to the ester group or biphenyl core yield distinct physicochemical profiles:
Key Observations :
- Hydrolytic Stability : Acrylate esters (e.g., ) are more resistant to hydrolysis than simple acetates due to conjugation .
- Biological Activity: Cyanoacrylamide derivatives () are designed for protease inhibition, leveraging hydrogen bonding via the amide group .
Stability and Reactivity
- Hydrolysis : The acetate group in the target compound is susceptible to hydrolysis under acidic/basic conditions, unlike sulfur-containing analogs (e.g., methylthio derivatives in ) .
- Thermal Stability : Symmetrical analogs (e.g., 4'-methyl-4-acetate) likely exhibit higher thermal stability due to efficient packing .
Biological Activity
3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and toxicity is crucial for its development in medicinal chemistry. This article reviews the current literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a biphenyl moiety with a methyl group at the 3' position and an acetate functional group. Its lipophilic nature suggests potential interactions with biological membranes, influencing its bioavailability and activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that compounds with biphenyl structures can inhibit pro-inflammatory pathways. For instance, studies have shown that similar biphenyl derivatives exhibit significant inhibition of leukotriene biosynthesis via the 5-lipoxygenase pathway, which is crucial in inflammatory responses . The anti-inflammatory properties are likely attributed to the ability of the compound to modulate inflammatory mediators.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results suggest that it possesses inhibitory effects on antibiotic-resistant strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective activity comparable to established antibiotics .
3. Anticancer Potential
In vitro studies have demonstrated that biphenyl derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound showed cytotoxic effects against breast and lung cancer cells by promoting oxidative stress and disrupting cellular homeostasis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The following table summarizes key modifications and their impact on activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at 3' position | Enhances lipophilicity and potency |
| Variation in acetoxy group | Alters solubility and bioavailability |
| Substituents on biphenyl | Influences binding affinity to targets |
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Case Study 1 : A study investigating the compound's effect on human cancer cell lines revealed a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound .
- Case Study 2 : In a clinical setting, patients with inflammatory disorders were treated with formulations containing biphenyl derivatives, showing significant improvement in symptoms compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
